molecular formula C11H22N2O4S B6178453 tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate CAS No. 2567503-77-7

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B6178453
CAS No.: 2567503-77-7
M. Wt: 278.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an ethylsulfamoyl group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Ethylsulfamoyl Group: This step often involves sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the tert-Butyl Group: This is usually done through carbamate formation reactions using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate: Similar structure but with a butyl group instead of an ethyl group.

    tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.

Properties

CAS No.

2567503-77-7

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.